REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-])=O.C(N(C(C)C)CC)(C)C.[C:20]([O:23][CH2:24][CH3:25])(=[O:22])C>>[CH2:24]([O:23][C:20](=[O:22])[NH:1][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)[CH3:25]
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Name
|
|
Quantity
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100 g
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Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(N)C=C1
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Name
|
|
Quantity
|
800 mL
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Type
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reactant
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
89.6 mL
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
the solution is stirred for 18 h at ambient temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
is added
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Type
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WASH
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Details
|
The mixture is washed with 2M HCl (300 mL) and brine (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated in vacuo to half of the original volume
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Type
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ADDITION
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Details
|
To the resulting solution is added palladium on activated carbon (10 g, 5% Pd, 50% H2O)
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Type
|
WAIT
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Details
|
the mixture is hydrogenated on a Parr apparatus (pH2=3 bar) at ambient temperature for 12 hours
|
Duration
|
12 h
|
Type
|
FILTRATION
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Details
|
The mixture is filtered through Celite
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated in vacuo
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(NC1=CC=C(C=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 118 g | |
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |